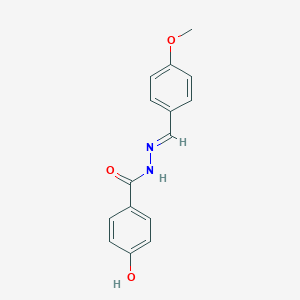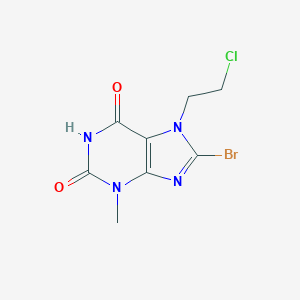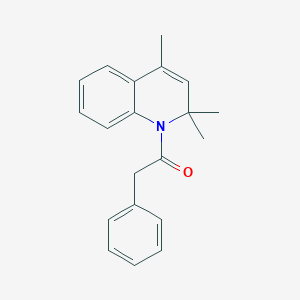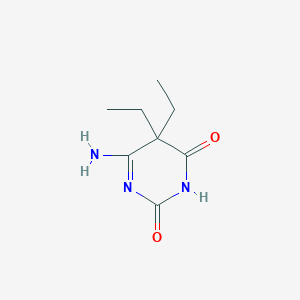
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide (HMB) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzohydrazide and has been synthesized using various methods. HMB has been found to have a mechanism of action that involves the inhibition of certain enzymes, leading to various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide involves the inhibition of certain enzymes, particularly those involved in the biosynthesis of prostaglandins and leukotrienes. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been found to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), leading to a reduction in the production of prostaglandins and leukotrienes.
Effets Biochimiques Et Physiologiques
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has also been found to reduce inflammation and oxidative stress, which are implicated in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has several advantages for laboratory experiments, including its stability, ease of synthesis, and low toxicity. However, 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide also has some limitations, including its low solubility in water and the need for further studies to determine its pharmacokinetic properties.
Orientations Futures
For the study of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide include the development of analogs with improved pharmacokinetic properties and the investigation of its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide can be synthesized using various methods, including the reaction of 4-hydroxybenzohydrazide with 4-methoxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide as a yellow crystalline solid. Other methods for the synthesis of 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide have also been reported in the literature.
Applications De Recherche Scientifique
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has been studied for its anti-cancer properties, with promising results in preclinical studies. 4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
51771-17-6 |
|---|---|
Nom du produit |
4-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide |
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
4-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-14-8-2-11(3-9-14)10-16-17-15(19)12-4-6-13(18)7-5-12/h2-10,18H,1H3,(H,17,19)/b16-10+ |
Clé InChI |
MGEOFOSJLBJMGP-MHWRWJLKSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)

![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)



![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
